molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

7-Hydroxyisoflavone

Cat. No. B191432
CAS RN: 13057-72-2
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
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Patent
US05973169

Procedure details

reacting 2,4-dihydroxy-phenyl-benzyl-ketone of formula (II) ##STR7## with ethyl orthoformate in dimethylformamide as solvent and in the presence of a catalyst consisting of morpholine, to yield 7-hydroxyisoflavone of formula (III) ##STR8## b) separating of product (III) from the reaction residue, c) alkylating of product (III) from step b) with isopropyl halide to obtain ipriflavone, wherein:
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OC1C=C(O)C=CC=1C([C:16]([CH:18]([C:25]1C=CC(O)=CC=1O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17])C1C=CC=CC=1.N1[CH2:38][CH2:37][O:36]CC1>C([O-])([O-])OCC.CN(C)C=O>[OH:17][C:16]1[CH:38]=[C:37]2[C:20]([C:16](=[O:17])[C:18]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:25][O:36]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C1=CC=CC=C1)C(=O)C(C1=CC=CC=C1)C1=C(C=C(C=C1)O)O
Step Two
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C1=CC=CC=C1)C(=O)C(C1=CC=CC=C1)C1=C(C=C(C=C1)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OCC)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.